1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethylphenyl)urea
CAS No.: 941923-17-7
Cat. No.: VC4319372
Molecular Formula: C17H16F2N6O
Molecular Weight: 358.353
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941923-17-7 |
|---|---|
| Molecular Formula | C17H16F2N6O |
| Molecular Weight | 358.353 |
| IUPAC Name | 1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-(3,4-dimethylphenyl)urea |
| Standard InChI | InChI=1S/C17H16F2N6O/c1-10-3-4-12(7-11(10)2)21-17(26)20-9-16-22-23-24-25(16)13-5-6-14(18)15(19)8-13/h3-8H,9H2,1-2H3,(H2,20,21,26) |
| Standard InChI Key | SZFLKQDAJYBFGF-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)C |
Introduction
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethylphenyl)urea is a complex organic compound that integrates a tetrazole ring, a difluorophenyl group, and a dimethylphenyl moiety. This compound belongs to the class of urea derivatives and is of interest in medicinal chemistry due to its potential pharmacological applications. The tetrazole ring is known for its diverse biological activities, while the difluorophenyl and dimethylphenyl groups may enhance affinity for specific biological targets.
Synthesis
The synthesis of 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethylphenyl)urea typically involves multi-step reactions. Starting materials may include 3,4-difluorophenyl derivatives and thiophene-based or phenyl-based ureas. The synthesis may require specific conditions such as temperature control, solvent selection (e.g., dimethyl sulfoxide or acetonitrile), and catalysts to facilitate reactions efficiently.
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Starting Materials: 3,4-difluorophenyl derivatives and dimethylphenyl isocyanate.
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Reaction Conditions: Temperature control, solvent selection, and catalysts.
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Analytical Techniques: Nuclear magnetic resonance spectroscopy and mass spectrometry for structure confirmation.
Potential Applications
The compound's structure suggests potential interactions with biological targets, making it of interest in drug development. Tetrazole derivatives are known for their diverse biological activities, including potential anticancer and antihypertensive effects . The difluorophenyl and dimethylphenyl groups could enhance affinity for specific enzymes or receptors, modulating biochemical pathways relevant to therapeutic effects.
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